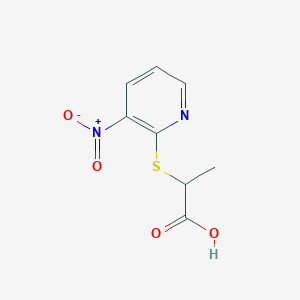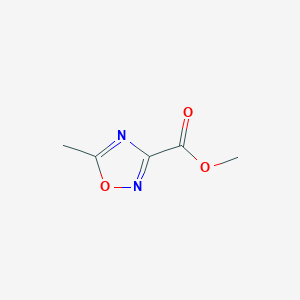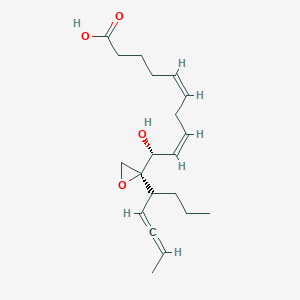
Hepoxilin B4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepoxilin B4 (HxB4) is a bioactive lipid mediator that is synthesized from arachidonic acid. It plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and cancer. In recent years, HxB4 has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
Hepoxilin B4 exerts its biological effects by binding to specific receptors on the cell surface, including BLT1 and BLT2. Upon binding, Hepoxilin B4 activates various signaling pathways, including the MAPK and PI3K/Akt pathways, leading to the modulation of gene expression and cellular functions.
Biochemische Und Physiologische Effekte
Hepoxilin B4 has been shown to induce various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, migration, and differentiation. It also modulates the production of cytokines and chemokines, leading to the regulation of immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Hepoxilin B4 has several advantages for use in laboratory experiments. It is a potent and specific bioactive lipid mediator that can be easily synthesized and purified. However, there are also limitations to its use, including its instability and short half-life, which can make it challenging to study in vivo.
Zukünftige Richtungen
There are several future directions for research on Hepoxilin B4. One area of interest is the development of novel therapeutic agents that target Hepoxilin B4 signaling pathways for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the role of Hepoxilin B4 in neurological disorders, including Alzheimer's disease and stroke. Additionally, the development of new analytical tools for the detection and quantification of Hepoxilin B4 in biological samples will be critical for advancing our understanding of its biological functions.
Synthesemethoden
Hepoxilin B4 is synthesized from arachidonic acid via the lipoxygenase pathway. The enzyme 12-lipoxygenase (12-LOX) catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is further transformed into Hepoxilin B4 by the enzyme epoxide hydrolase.
Wissenschaftliche Forschungsanwendungen
Hepoxilin B4 has been extensively studied for its role in various biological processes. It has been shown to play a crucial role in inflammation and immune response by regulating the recruitment and activation of immune cells. Hepoxilin B4 has also been implicated in cancer progression and metastasis by promoting angiogenesis and tumor cell invasion.
Eigenschaften
CAS-Nummer |
103188-12-1 |
|---|---|
Produktname |
Hepoxilin B4 |
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
InChI |
InChI=1S/C20H30O4/c1-3-5-13-17(12-4-2)20(16-24-20)18(21)14-10-8-6-7-9-11-15-19(22)23/h3,6-7,10,13-14,17-18,21H,4,8-9,11-12,15-16H2,1-2H3,(H,22,23)/b7-6-,14-10-/t5?,17?,18-,20-/m1/s1 |
InChI-Schlüssel |
OBMDDWFJCHGNRL-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC(C=C=CC)[C@]1(CO1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
Kanonische SMILES |
CCCC(C=C=CC)C1(CO1)C(C=CCC=CCCCC(=O)O)O |
Synonyme |
10-hydroxy-11,12-epoxyeicosa-5,8,14,17-tetraenoic acid hepoxilin B4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



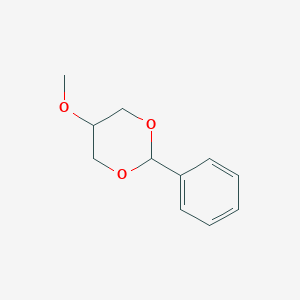
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
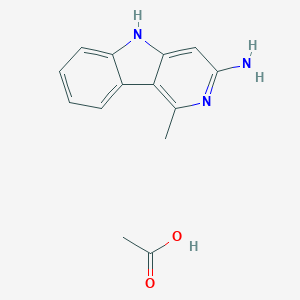
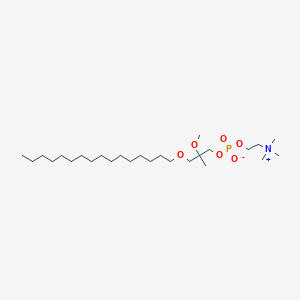
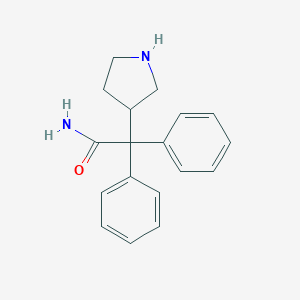
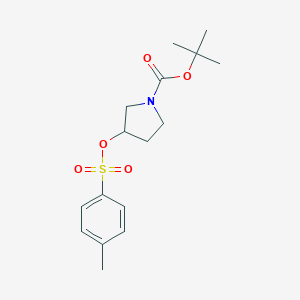
![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)
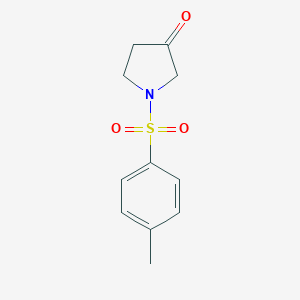
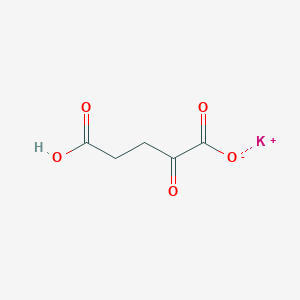
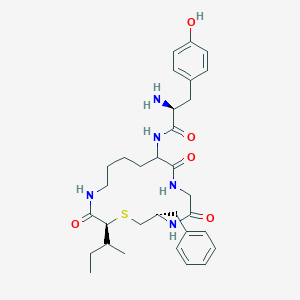
![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
